

A Comparative Analysis of Fmoc-Met-OH Purity from Various Suppliers

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Compound of Interest					
Compound Name:	Fmoc-Met-OH				
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For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is paramount to ensure the integrity and success of peptide synthesis. This guide provides an objective comparison of Fmoc-L-Methionine (**Fmoc-Met-OH**) from three different suppliers, highlighting key purity aspects supported by experimental data. The following analysis aims to assist in the selection of the most suitable starting material for your research and manufacturing needs.

Data Summary

The purity of **Fmoc-Met-OH** from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a battery of analytical techniques. The results are summarized in the table below, providing a clear comparison of critical quality attributes.



Parameter	Supplier A	Supplier B	Supplier C	Acceptance Criteria
HPLC Purity (%)	99.85	99.52	99.10	≥ 99.0%
Enantiomeric Purity (% L- isomer)	99.92	99.81	99.75	≥ 99.8%
Dipeptide Impurity (Fmoc- Met-Met-OH) (%)	0.03	0.15	0.25	≤ 0.1%
Free Methionine (%)	0.08	0.12	0.20	≤ 0.2%
β-Alanine Derivative (%)	Not Detected	0.05	0.10	≤ 0.1%
Residual Acetic Acid (%)	0.01	0.04	0.08	≤ 0.02%
Residual Ethyl Acetate (%)	0.25	0.40	0.55	≤ 0.5%
Water Content (Karl Fischer, %)	0.15	0.25	0.30	≤ 0.5%
Appearance	White Crystalline Powder	White Crystalline Powder	Off-white Powder	White to off-white crystalline powder

Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained from such a comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be robust and reproducible for the quality control of **Fmoc-Met-OH**.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination



- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of Fmoc-Met-OH in 1 mL of 50:50 acetonitrile:water.
- 2. Chiral HPLC for Enantiomeric Purity
- Instrumentation: HPLC system with a UV detector.
- Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 μ m).[1]
- Mobile Phase: Isocratic mixture of hexane, ethanol, and TFA (e.g., 90:10:0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of Fmoc-Met-OH in 1 mL of the mobile phase.
- 3. Mass Spectrometry (MS) for Impurity Identification



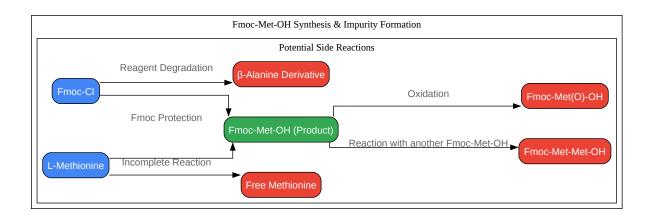
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
- Mass Range: 100-1000 m/z.
- Data Analysis: Impurities were identified by their accurate mass and fragmentation patterns.
- 4. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
- Experiments: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure and identify any major organic impurities.
- 5. Gas Chromatography (GC) for Residual Solvent Analysis
- Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
- Column: Capillary column suitable for volatile organic compounds (e.g., DB-624).
- Oven Program: Isothermal at 50°C for 5 minutes, then ramp to 200°C at 10°C/min.
- Injector and Detector Temperature: 250°C.
- Carrier Gas: Helium.
- 6. Karl Fischer Titration for Water Content
- Instrumentation: Volumetric or coulometric Karl Fischer titrator.
- Reagent: Karl Fischer reagent suitable for aldehydes and ketones.
- Sample Preparation: A known weight of the Fmoc-Met-OH sample was dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated.

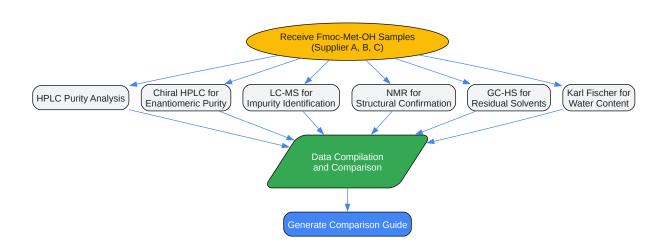


Visualizations

To better understand the processes and concepts discussed, the following diagrams have been generated.







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References

- 1. phenomenex.com [phenomenex.com]
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